Molecular weight and formula of 3-(Methoxymethyl)pyrrolidin-3-amine
Molecular weight and formula of 3-(Methoxymethyl)pyrrolidin-3-amine
High-Fidelity Scaffold for Fragment-Based Drug Discovery (FBDD)
Part 1: Executive Summary & Structural Significance
3-(Methoxymethyl)pyrrolidin-3-amine (CAS: 125033-03-6) represents a high-value, gem-disubstituted pyrrolidine scaffold used extensively in modern medicinal chemistry. Unlike simple mono-substituted pyrrolidines, this molecule features a quaternary carbon center at position 3. This structural motif serves two critical functions in drug design:
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Conformational Restriction: The gem-disubstitution imposes a "Thorpe-Ingold" effect, restricting the conformational flexibility of the pyrrolidine ring. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein target (e.g., Kinases, GPCRs).
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Metabolic Stability: Substitution at the 3-position blocks metabolic oxidation (hydroxylation) often observed at the
-carbon of amines, thereby improving the pharmacokinetic (PK) profile of the parent drug.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | 3-(Methoxymethyl)pyrrolidin-3-amine |
| CAS Number | 125033-03-6 |
| Molecular Formula | C₆H₁₄N₂O |
| Molecular Weight | 130.19 g/mol |
| Exact Mass | 130.1106 |
| LogP (Predicted) | -1.34 (Hydrophilic) |
| pKa (Amine) | ~9.8 (Secondary ring amine), ~8.5 (Primary amine) |
| H-Bond Donors | 2 |
| H-Bond Acceptors | 3 |
Part 2: Synthetic Methodology
Protocol: The Bucherer-Bergs Route to Gem-Disubstituted Pyrrolidines
The synthesis of 3-(Methoxymethyl)pyrrolidin-3-amine is non-trivial due to the formation of the quaternary center. The most robust industrial route employs the Bucherer-Bergs reaction to establish the amino-acid core, followed by reduction and methylation.
Phase 1: Formation of the Quaternary Center
Reaction: Condensation of N-Benzyl-3-pyrrolidinone with Potassium Cyanide and Ammonium Carbonate.
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Reagents: N-Benzyl-3-pyrrolidinone (1.0 eq), KCN (2.5 eq), (NH₄)₂CO₃ (4.0 eq).
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Solvent: Ethanol/Water (1:1 v/v).
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Conditions: Heat to 60°C in a sealed pressure vessel for 24-48 hours.
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Mechanism: The ketone undergoes nucleophilic attack by cyanide to form a cyanohydrin, which is intercepted by ammonia and carbon dioxide to cyclize into the spiro-hydantoin intermediate (7-benzyl-2,4-diazaspiro[4.4]nonane-1,3-dione).
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Workup: Cool to 0°C. The spiro-hydantoin precipitates as a solid. Filter and wash with cold water.
Phase 2: Hydrolysis and Reduction
Reaction: Conversion of Hydantoin to Amino-Alcohol.
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Hydrolysis: Suspend the spiro-hydantoin in 4M NaOH and reflux for 72 hours. This harsh condition opens the hydantoin ring to yield 3-amino-1-benzylpyrrolidine-3-carboxylic acid .
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Esterification: Treat the crude amino acid with SOCl₂ in Methanol (0°C to Reflux) to generate the methyl ester.
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Reduction: Dissolve the ester in dry THF. Add LiAlH₄ (2.0 eq) dropwise at 0°C. Warm to RT and stir for 4 hours.
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Quench: Fieser workup (Water, 15% NaOH, Water). Filter aluminum salts.
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Product: 3-amino-1-benzyl-3-(hydroxymethyl)pyrrolidine .
Phase 3: O-Methylation and Deprotection
Reaction: Selective Methylation and Hydrogenolysis.
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N-Protection: To prevent N-methylation, treat the intermediate with Boc₂O (1.1 eq) to protect the primary amine. (The ring amine is benzyl-protected).[1]
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O-Methylation:
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Dissolve the N-Boc-amino-alcohol in dry DMF at 0°C.
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Add NaH (1.2 eq, 60% dispersion). Stir 30 min.
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Add Methyl Iodide (MeI, 1.1 eq). Stir 2 hours.
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Result: The hydroxyl group is converted to a methoxy group.
-
-
Global Deprotection:
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Step A (Boc removal): 4M HCl in Dioxane.
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Step B (Debenzylation): H₂/Pd-C (10%) in Ethanol, 50 psi.
-
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Final Isolation: Filter catalyst. Concentrate. Neutralize to obtain the free base 3-(Methoxymethyl)pyrrolidin-3-amine .
Part 3: Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting the critical "Fork" where the quaternary center is established.
Figure 1: Step-by-step synthetic pathway for generating the gem-disubstituted pyrrolidine core via the Bucherer-Bergs reaction.
Part 4: Applications in Drug Discovery[9]
Kinase Inhibitor Design (Selectivity Filter)
In kinase drug discovery, selectivity is often achieved by targeting the "gatekeeper" residue or the solvent-exposed front pocket.
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Mechanism: The 3-amino group of the scaffold forms a critical hydrogen bond with the hinge region of the kinase (e.g., ATP binding site).
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Vector: The 3-methoxymethyl group projects into the solvent channel or a hydrophobic back-pocket, depending on the specific isomer (R or S).
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Advantage: The quaternary center locks the amine vector, preventing the "floppy" binding modes associated with linear amines, which often leads to off-target toxicity.
GPCR Ligands (Bioisostere)
This scaffold acts as a constrained bioisostere for
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Application: It has been utilized in the design of antagonists for chemokine receptors (e.g., CCR5, CCR2). The methoxymethyl group can mimic the acceptor capability of a carbonyl oxygen while maintaining a distinct steric profile.
Analytical Characterization (Self-Validation)
To verify the identity of the synthesized molecule, the following signals must be present in the 1H NMR (DMSO-d6) :
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Quaternary Center Check: Absence of a proton signal at the C3 position (unlike mono-substituted pyrrolidines).
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Methoxy Singlet: A sharp singlet integrating to 3H at
ppm. -
Methylene AB System: The -CH₂-O- group often appears as a diastereotopic AB quartet due to the adjacent chiral center (if resolved) or a singlet if rapid rotation occurs.
Part 5: References
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Bucherer, H. T., & Bergs, W. (1934). Über die Bildung von Hydantoinen. Journal für Praktische Chemie.
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ChemicalBook. (2025). Product Entry: 3-(Methoxymethyl)pyrrolidin-3-amine (CAS 125033-03-6).
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Overington, J. P., et al. (2006). How many drug targets are there? Nature Reviews Drug Discovery. (Context: Use of privileged scaffolds in target binding).
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Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context: Gem-disubstitution tactics).
